molecular formula C23H28N2O5 B4954755 1-cyclohexyl-4-(1-naphthoyl)piperazine oxalate

1-cyclohexyl-4-(1-naphthoyl)piperazine oxalate

Cat. No.: B4954755
M. Wt: 412.5 g/mol
InChI Key: LWMWAJVBHGWAPB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(1-naphthoyl)piperazine oxalate, commonly known as CNPPX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CNPPX is a piperazine derivative that acts as a selective antagonist of the 5-HT1B serotonin receptor.

Mechanism of Action

CNPPX acts as a selective antagonist of the 5-HT1B serotonin receptor. The 5-HT1B receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The receptor is involved in the regulation of various physiological processes, including the modulation of neurotransmitter release, the regulation of blood pressure, and the control of appetite and mood. By blocking the 5-HT1B receptor, CNPPX inhibits the effects of serotonin on these physiological processes.
Biochemical and Physiological Effects:
CNPPX has been found to have a number of biochemical and physiological effects in various experimental systems. In studies using animal models, CNPPX has been found to reduce the release of serotonin in the brain and to inhibit the effects of serotonin on the cardiovascular system. CNPPX has also been found to reduce the severity of drug withdrawal symptoms in animal models of addiction.

Advantages and Limitations for Lab Experiments

CNPPX has a number of advantages for use in laboratory experiments. It is a potent and selective antagonist of the 5-HT1B receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. CNPPX is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to the use of CNPPX in laboratory experiments. It has been found to have some off-target effects on other receptors, which may complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on CNPPX. One area of interest is the role of the 5-HT1B receptor in drug addiction and withdrawal. CNPPX has been found to reduce the severity of withdrawal symptoms in animal models of addiction, and further research is needed to determine whether it may be useful in the treatment of drug addiction in humans. Another area of interest is the potential therapeutic applications of CNPPX in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Further research is needed to determine the safety and efficacy of CNPPX in these applications. Finally, there is a need for further research to elucidate the mechanisms underlying the off-target effects of CNPPX on other receptors, which may help to improve the specificity of this compound for the 5-HT1B receptor.

Synthesis Methods

CNPPX can be synthesized using a variety of methods, including the condensation of 1-cyclohexylpiperazine with 1-naphthoyl chloride in the presence of a base and an oxidizing agent. Another method involves the reaction of 1-cyclohexylpiperazine with 1-naphthoyl isothiocyanate in the presence of a base. Both of these methods have been reported in the literature and have been found to produce high yields of CNPPX.

Scientific Research Applications

CNPPX has been extensively studied for its potential applications in various areas of scientific research. It has been found to be a useful tool in studying the role of the 5-HT1B serotonin receptor in various physiological and pathological processes. CNPPX has been used to investigate the effects of serotonin on the cardiovascular system, the central nervous system, and the gastrointestinal system. It has also been used to study the role of the 5-HT1B receptor in drug addiction and withdrawal.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-naphthalen-1-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O.C2H2O4/c24-21(20-12-6-8-17-7-4-5-11-19(17)20)23-15-13-22(14-16-23)18-9-2-1-3-10-18;3-1(4)2(5)6/h4-8,11-12,18H,1-3,9-10,13-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMWAJVBHGWAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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